(1-((1,2,4-Oxadiazol-3-yl)methyl)piperidin-3-yl)methanamine
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Overview
Description
The compound (1-((1,2,4-Oxadiazol-3-yl)methyl)piperidin-3-yl)methanamine is a heterocyclic amine featuring a piperidine ring substituted with a methanamine group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine and 1,2,4-oxadiazole derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.
Substitution: The piperidine ring can undergo substitution reactions, where various electrophiles can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology
Enzyme Inhibition: It can be used to study enzyme inhibition, particularly enzymes that interact with amine groups.
Receptor Binding: Its structure allows it to bind to certain biological receptors, making it useful in pharmacological studies.
Medicine
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
Polymer Synthesis: It can be used as a monomer or a cross-linking agent in the synthesis of polymers with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions, while the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-((1,2,4-Oxadiazol-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((1,2,4-Oxadiazol-3-yl)methyl)piperidin-2-yl)methanamine
Uniqueness
- Structural Features : The position of the methanamine group on the piperidine ring distinguishes it from similar compounds, potentially leading to different biological activities.
- Reactivity : The presence of the oxadiazole ring imparts unique reactivity patterns, making it suitable for specific chemical transformations not possible with other similar compounds.
(1-((1,2,4-Oxadiazol-3-yl)methyl)piperidin-3-yl)methanamine , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9/h7-8H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPQJZWAAHBUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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